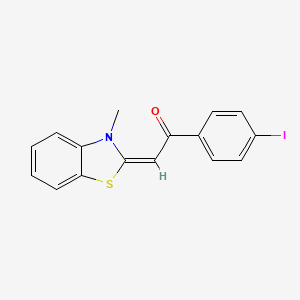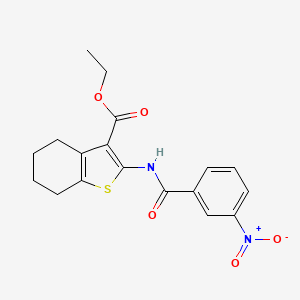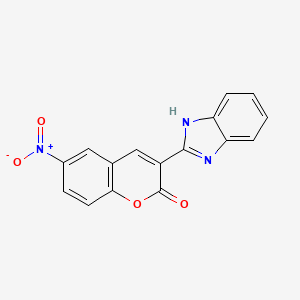![molecular formula C24H26N2O6 B11703094 1,4-Bis({2-[(oxiran-2-YL)methoxy]benzoyl})piperazine](/img/structure/B11703094.png)
1,4-Bis({2-[(oxiran-2-YL)methoxy]benzoyl})piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis({2-[(oxiran-2-YL)methoxy]benzoyl})piperazine is a complex organic compound known for its unique chemical structure and properties It consists of a piperazine core with two oxirane (epoxy) groups attached to benzoyl moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis({2-[(oxiran-2-YL)methoxy]benzoyl})piperazine typically involves the reaction of piperazine with 2-[(oxiran-2-yl)methoxy]benzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The mixture is refluxed at elevated temperatures, often around 80°C, for an extended period, such as 48 hours, to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Bis({2-[(oxiran-2-YL)methoxy]benzoyl})piperazine undergoes various chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: The benzoyl groups can be reduced to form corresponding alcohols.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the oxirane rings under mild conditions.
Major Products Formed:
Diols: Formed from the oxidation of oxirane groups.
Alcohols: Formed from the reduction of benzoyl groups.
Substituted Products: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
1,4-Bis({2-[(oxiran-2-YL)methoxy]benzoyl})piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in biomaterials.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic formulations.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of 1,4-Bis({2-[(oxiran-2-YL)methoxy]benzoyl})piperazine involves its ability to form covalent bonds with various substrates. The oxirane groups are highly reactive and can open up to form bonds with nucleophiles, leading to cross-linking or modification of the target molecules. This reactivity is harnessed in applications such as polymerization and drug delivery, where the compound can interact with biological molecules or other polymers to achieve the desired effect .
Comparaison Avec Des Composés Similaires
Bisphenol F diglycidyl ether: Similar in structure but with different substituents on the benzene ring.
1,4-Bis((oxiran-2-ylmethoxy)methyl)cyclohexane: Contains a cyclohexane core instead of a piperazine core.
Oxirane, 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-: Another epoxy compound with a different core structure.
Uniqueness: 1,4-Bis({2-[(oxiran-2-YL)methoxy]benzoyl})piperazine is unique due to its piperazine core, which imparts distinct chemical and physical properties. The presence of two oxirane groups enhances its reactivity and potential for cross-linking, making it valuable in various applications.
Propriétés
Formule moléculaire |
C24H26N2O6 |
|---|---|
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
[4-[2-(oxiran-2-ylmethoxy)benzoyl]piperazin-1-yl]-[2-(oxiran-2-ylmethoxy)phenyl]methanone |
InChI |
InChI=1S/C24H26N2O6/c27-23(19-5-1-3-7-21(19)31-15-17-13-29-17)25-9-11-26(12-10-25)24(28)20-6-2-4-8-22(20)32-16-18-14-30-18/h1-8,17-18H,9-16H2 |
Clé InChI |
PGKIEASUPCXUNF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C(=O)C2=CC=CC=C2OCC3CO3)C(=O)C4=CC=CC=C4OCC5CO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Dimethylpyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B11703012.png)
![2-chloro-N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11703015.png)


![(4Z)-2-(2,4-dichlorophenyl)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B11703027.png)


![5-chloro-N'-[(E)-1H-indol-3-ylmethylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11703048.png)
![5-bromo-N'-[(E)-(2-chlorophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11703055.png)
![6-chloro-3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B11703056.png)

![2-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]propanamide](/img/structure/B11703060.png)

![4-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide](/img/structure/B11703077.png)
